Bienvenue dans la boutique en ligne BenchChem!

(S)-(+)-1-Benzyl-3-aminopyrrolidine

Chiral purity Optical rotation Enantiomeric excess

(S)-(+)-1-Benzyl-3-aminopyrrolidine (CAS 114715-38-7), also known as (3S)-1-benzylpyrrolidin-3-amine, is an enantiomerically pure chiral amine with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol. This compound is a colorless to tan liquid with a boiling point of 100–105 °C at 3 mmHg, a density of 1.02 g/mL, and a refractive index of n20/D 1.54 (Lit.).

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 114715-38-7
Cat. No. B054223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-Benzyl-3-aminopyrrolidine
CAS114715-38-7
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1
InChIKeyHBVNLKQGRZPGRP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-Benzyl-3-aminopyrrolidine (CAS 114715-38-7) for Chiral Pharmaceutical Intermediates and Asymmetric Synthesis


(S)-(+)-1-Benzyl-3-aminopyrrolidine (CAS 114715-38-7), also known as (3S)-1-benzylpyrrolidin-3-amine, is an enantiomerically pure chiral amine with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . This compound is a colorless to tan liquid with a boiling point of 100–105 °C at 3 mmHg, a density of 1.02 g/mL, and a refractive index of n20/D 1.54 (Lit.) . It exhibits a specific optical rotation of [α]20/D = +1.99° (neat) . It is not a naturally occurring metabolite and is exclusively found in individuals exposed to this compound or its derivatives [1].

The Critical Role of (S)-(+)-1-Benzyl-3-aminopyrrolidine in Enantioselective Pharmaceutical Synthesis


In asymmetric synthesis, the stereochemical configuration of a chiral building block can fundamentally alter the biological activity, metabolic profile, and therapeutic efficacy of the final drug product [1]. Substituting (S)-(+)-1-Benzyl-3-aminopyrrolidine with its (R)-enantiomer (CAS 114715-39-8), the racemic mixture, or achiral analogs can lead to the production of the incorrect stereoisomer, which may exhibit reduced potency, off-target toxicity, or even antagonistic effects at the intended biological target [2]. For procurement in pharmaceutical research and development, specifying the correct enantiomer with high optical purity is not merely a preference but a necessity to ensure the synthesis of a drug candidate with the desired pharmacological profile and to meet regulatory standards for drug substance characterization [3].

Quantitative Differentiation: (S)-(+)-1-Benzyl-3-aminopyrrolidine vs. Analogs in Key Application Metrics


Enantiomeric Purity and Optical Rotation: A Critical Quality Attribute for Asymmetric Synthesis

The (S)-(+)-enantiomer is differentiated from its (R)-(-)-enantiomer by its specific optical rotation and is offered with a high, verified enantiomeric excess. The (S)-(+)-1-Benzyl-3-aminopyrrolidine (CAS 114715-38-7) exhibits an optical rotation of [α]20/D = +1.99° (neat) . In contrast, its enantiomer, (R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8), is reported to have an optical rotation of approximately -2° (neat) . Reputable vendors supply this compound with a purity of ≥ 98% (GC) and a high enantiomeric excess (ee), which is essential for ensuring the desired stereochemical outcome in asymmetric reactions and the final drug substance .

Chiral purity Optical rotation Enantiomeric excess

Proven Utility as a Chiral Derivatizing Agent for Analytical Enantioseparation

In a comparative study of eight chiral amines for HPLC-MS enantioseparation of chiral carboxylic acids, (S)-(+)-1-Benzyl-3-aminopyrrolidine was evaluated as a chiral derivatizing reagent. Among the tested amines, it was successfully incorporated into a new chiral derivatizing reagent (CDR) for the enantioseparation of DL-selenomethionine, achieving baseline separation of diastereomers with resolution (Rs) values in the range of 1.29-3.85 [1]. This demonstrates its utility in analytical method development, whereas other chiral amines in the study, such as L-prolinamide and (S)-(+)-1-cyclohexyl-ethylamine, were not reported to form stable CDRs for this application [1].

Analytical chemistry HPLC Chiral derivatization

Key Intermediate for Dopamine D3/D4 Receptor Antagonists with Subtype Selectivity

(S)-(+)-1-Benzyl-3-aminopyrrolidine is a crucial chiral scaffold for synthesizing potent and selective dopamine D3 and D4 receptor antagonists. A study by Ohkuma et al. synthesized a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives using this compound. One derivative, YM-43611, demonstrated high affinity for D3 (Ki = 21 nM) and D4 (Ki = 2.1 nM) receptors, with 10-fold selectivity for D3 and 110-fold selectivity for D4 over the D2 receptor [1]. The corresponding (R)-enantiomers of these derivatives showed significantly different binding profiles, underscoring the importance of the (S)-configuration at the pyrrolidine 3-position for achieving this subtype selectivity [1].

Medicinal chemistry Dopamine receptors Antipsychotics

Cyclic Benzamide Derivatives Exhibit Superior Neuroleptic Activity Compared to Linear Analogs

In a study evaluating the neuroleptic activity of benzamides, compounds based on a cyclic 1-benzyl-3-aminopyrrolidine scaffold were consistently more potent than their linear counterparts. For instance, the most active compound from the cyclic series, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, was 13 times more potent than haloperidol and 408 times more potent than metoclopramide in an apomorphine-induced stereotypy model in rats [1]. In contrast, a highly optimized linear benzamide (compound 23) was only 15 times more active than metoclopramide [1]. This establishes the 3-aminopyrrolidine ring system as a privileged scaffold for enhancing potency in this therapeutic class.

Neuropharmacology Benzamides Antipsychotic

Established Commercial Synthesis and Optical Purity Enhancement Method

A patented method provides a scalable and cost-effective route to obtain both (R)- and (S)-1-benzyl-3-aminopyrrolidine with high optical purity. The process uses racemic 1-benzyl-3-aminopyrrolidine as a starting material and resolves it using tartaric acid hydrate or its derivatives in a simple crystallization step [1]. This method allows for the recovery and reuse of the resolving agent, making it suitable for industrial production. Furthermore, another patent describes a method to heighten the optical purity of the compound from a low-purity starting material using an inexpensive agent and a simple procedure, enabling the production of material with the >99% ee required for pharmaceutical applications [2]. This ensures a reliable supply chain for high-quality material.

Process chemistry Chiral resolution Large-scale synthesis

Optimized Procurement and Application Scenarios for (S)-(+)-1-Benzyl-3-aminopyrrolidine


Asymmetric Synthesis of Dopamine D3/D4 Receptor Antagonists

Procure this compound as the chiral scaffold for the synthesis of novel antipsychotic agents. The (S)-stereochemistry is essential for achieving the high D3 and D4 receptor subtype selectivity observed in preclinical candidates like YM-43611, which exhibited 110-fold D4 over D2 selectivity [1]. Use in a medicinal chemistry program to generate a library of benzamide derivatives and screen for improved antipsychotic profiles with reduced extrapyramidal side effects.

Development of HPLC-MS Methods for Chiral Carboxylic Acid Analysis

Utilize (S)-(+)-1-Benzyl-3-aminopyrrolidine as a chiral derivatizing reagent (CDR) to develop sensitive and robust reversed-phase HPLC-MS methods for the enantioseparation of chiral carboxylic acids in biological matrices [1]. This application is validated for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and amino acids, offering high sensitivity with detection limits in the low femtomole range [1].

Synthesis of High-Potency Neuroleptic Benzamides

Use this compound as a key intermediate to synthesize cyclic benzamide derivatives, which have been shown to be significantly more potent than their linear analogs in preclinical models of psychosis [1]. The resulting compounds, such as YM-09151-2, demonstrate up to 408-fold greater potency than metoclopramide, making this a high-value scaffold for neuroleptic drug discovery [1].

Large-Scale Production of Enantiomerically Pure Pharmaceutical Intermediates

Leverage the patented, scalable resolution process to source multi-kilogram quantities of (S)-(+)-1-Benzyl-3-aminopyrrolidine with high optical purity (≥99% ee) for use in clinical trial material manufacturing or commercial drug production [1][2]. The process's use of inexpensive, recyclable resolving agents ensures cost-effective supply, making it suitable for late-stage development and commercial-scale synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-1-Benzyl-3-aminopyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.